molecular formula C10H8ClFO2 B12302125 2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid

2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B12302125
M. Wt: 214.62 g/mol
InChI Key: ZXURYKUVEGERFH-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H8ClFO2 It is a cyclopropane derivative, characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-chloro-2-fluorobenzyl chloride with diazomethane to form the cyclopropane ring. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of more scalable and cost-effective methods. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to synthesize the compound on a larger scale. This method allows for the efficient formation of carbon-carbon bonds under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : The compound is investigated for its potential as a therapeutic agent. Its unique structure may contribute to interactions with biological targets, making it a candidate for drug development focused on specific diseases, including cancer.
  • Biological Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, indicating potential applications in oncology .

2. Synthetic Chemistry

  • Building Block for Synthesis : This compound can serve as a versatile building block in the synthesis of more complex organic molecules. Its cyclopropane structure allows for various chemical modifications that are useful in creating new compounds with desired properties .

3. Biological Studies

  • Mechanism of Action Studies : Research is ongoing to understand how this compound interacts at the molecular level within biological systems. Studies focus on its effects on cell cycle regulation and apoptosis induction in cancer cells, which could lead to insights into its therapeutic potential .

Data Table: Summary of Research Findings

Study FocusFindingsReference
Cytotoxicity in CancerInduced apoptosis in MCF-7 breast cancer cells
Synthesis ApplicationsUsed as a precursor for complex organic synthesis
Biological ActivityPotential interactions with kinases

Case Studies

Case Study 1: Apoptosis Induction in Cancer Cells
A study evaluated the effects of related compounds on the MCF-7 breast cancer cell line. The results indicated that certain derivatives induced apoptosis more effectively than standard treatments. The viability assays showed:

  • Control Group Viability : 98.48%
  • Compound Treatment Viability : 97.83%
  • Total Cell Death : 2.16%

These findings suggest that compounds similar to 2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid may have significant therapeutic implications .

Case Study 2: Mechanistic Insights
Further investigations into the molecular mechanisms revealed that the compound could potentially inhibit specific kinases involved in cancer progression. Molecular docking studies indicated strong binding affinity to target enzymes, suggesting a pathway for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid
  • 2-(4-Chloro-3-fluorophenyl)cyclopropane-1-carboxylic acid
  • 2-(4-Bromophenyl)cyclopropane-1-carboxylic acid

Uniqueness

2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid, a cyclopropane derivative, has garnered attention in recent research due to its potential biological activities. This article examines the compound's biological properties, including its efficacy against various pathogens, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its cyclopropane ring substituted with a 4-chloro-2-fluorophenyl group. Its molecular formula is C10_{10}H8_{8}ClF O2_2, and it exhibits unique chemical properties that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antifungal and antibacterial properties. The following sections summarize key findings from various studies.

Antifungal Activity

Research has indicated that derivatives of cyclopropane carboxylic acids, including this compound, exhibit significant antifungal activity.

  • In Vitro Studies : A study demonstrated that the compound showed potent activity against Candida albicans with an IC50_{50} value of 0.003 µg/mL, indicating strong antifungal potential compared to standard treatments like fluconazole .
  • In Vivo Studies : In mouse models, the compound exhibited effective therapeutic results against fungal infections, with doses as low as 0.25 mg/kg demonstrating significant efficacy .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

  • Mechanism of Action : It was found to inhibit bacterial growth by disrupting cell wall synthesis and protein function, which is crucial for bacterial survival .
  • Case Studies : In studies involving various bacterial strains, including resistant strains, the compound displayed lower minimum inhibitory concentrations (MICs) than traditional antibiotics, suggesting a promising alternative in treating resistant infections .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

  • Study on Antifungal Efficacy :
    • Researchers tested the compound against multiple fungal strains, noting that it inhibited growth effectively at concentrations significantly lower than those required for fluconazole.
    • The study also assessed the safety profile in animal models, revealing minimal toxicity at therapeutic doses .
  • Investigating Mechanisms :
    • Molecular docking studies indicated that the compound binds effectively to target enzymes involved in fungal metabolism. These interactions were quantified through binding affinity calculations, showing favorable ΔG values that suggest strong binding potential .
  • Comparative Analysis with Other Compounds :
    • A comparative study highlighted that this compound outperformed several known antifungal agents in both potency and selectivity against pathogenic fungi .

Table 1: Biological Activity Summary

Activity TypeTarget OrganismIC50_{50} (µg/mL)Efficacy (mg/kg)Reference
AntifungalCandida albicans0.0030.25
AntibacterialVarious BacteriaLower than controlsN/A
MechanismEnzyme InhibitionN/AN/A

Table 2: Molecular Docking Results

CompoundΔG (kcal/mol)Binding Constant (Kb M1^{-1})
This compound-6.55.9385×104^{4}
Fluconazole-5.37.61×103^{3}

Properties

Molecular Formula

C10H8ClFO2

Molecular Weight

214.62 g/mol

IUPAC Name

2-(4-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H8ClFO2/c11-5-1-2-6(9(12)3-5)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14)

InChI Key

ZXURYKUVEGERFH-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=C(C=C2)Cl)F

Origin of Product

United States

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